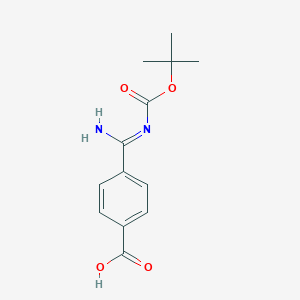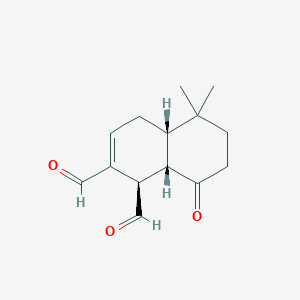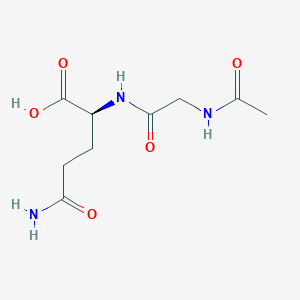
N-Acetyl-L-glycyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetyl-L-glycyl-L-glutamine is a derivative of glutamine . It is produced by the acetylation of glutamine . It is more stable than glutamine, especially in harsh conditions like sterilization or low pH, and can be made into freeze-dried powder to enhance its stability .
Synthesis Analysis
This compound is synthesized from glutamic acid and acetyl-CoA by the enzyme N-Acetylglutamate synthase . The reaction is as follows: acetyl-CoA + L-glutamate → CoA + N-acetyl-L-glutamine .Molecular Structure Analysis
The molecular formula of this compound is C7H12N2O4 . It contains a total of 24 bonds, including 12 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The melting point of this compound is 185 °C . Its solubility in water is 35 g/L at 20 °C . The pKa is 2.17 and the pKb is 9.13 .Mechanism of Action
N-Acetyl-L-glycyl-L-glutamine plays key roles in various metabolic mechanisms. It is involved in the immune system, with emphasis on metabolic mechanisms, and the emerging role of glutamine in the brain glutamate/gamma-amino butyric acid cycle . The exact mechanism of L-glutamine’s effect on NAD redox potential is unknown but is thought to involve increased amounts of reduced glutathione made available by glutamine supplementation .
properties
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-5(13)11-4-8(15)12-6(9(16)17)2-3-7(10)14/h6H,2-4H2,1H3,(H2,10,14)(H,11,13)(H,12,15)(H,16,17)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJNUYGFKMBWKR-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



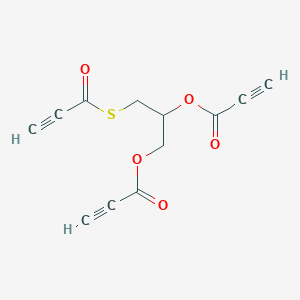

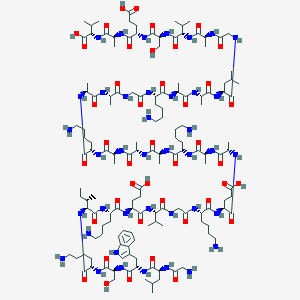
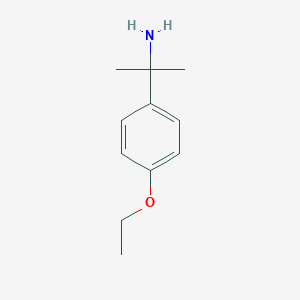


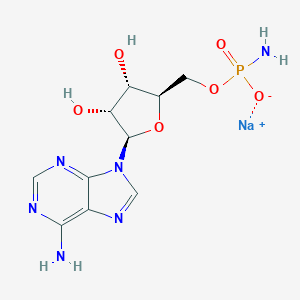
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
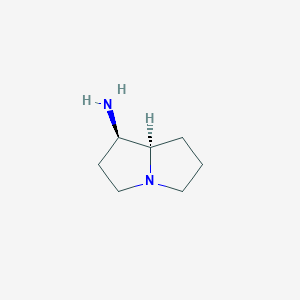
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)
